molecular formula C13H23N3O2 B166077 1-[(2S,3R)-2-hydroxynonan-3-yl]imidazole-4-carboxamide CAS No. 130573-54-5

1-[(2S,3R)-2-hydroxynonan-3-yl]imidazole-4-carboxamide

Cat. No. B166077
CAS RN: 130573-54-5
M. Wt: 253.34 g/mol
InChI Key: JWHINRCANJWPCL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[(2S,3R)-2-hydroxynonan-3-yl]imidazole-4-carboxamide is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is a derivative of imidazole-4-carboxamide and has been found to exhibit a range of biochemical and physiological effects.

Mechanism of Action

The mechanism of action of 1-[(2S,3R)-2-hydroxynonan-3-yl]imidazole-4-carboxamide is not fully understood, but it is believed to involve the modulation of cellular signaling pathways. This compound has been found to interact with various proteins and enzymes involved in these pathways, leading to changes in gene expression and protein synthesis.
Biochemical and Physiological Effects:
1-[(2S,3R)-2-hydroxynonan-3-yl]imidazole-4-carboxamide has been found to exhibit a range of biochemical and physiological effects. Some of these effects include:
1. Modulation of cellular signaling pathways.
2. Changes in gene expression and protein synthesis.
3. Alteration of cellular metabolism.

Advantages and Limitations for Lab Experiments

1-[(2S,3R)-2-hydroxynonan-3-yl]imidazole-4-carboxamide has several advantages for use in lab experiments. This compound is relatively easy to synthesize and purify, making it readily available for use in research. Additionally, this compound has been extensively studied, and its mechanism of action and physiological effects are well understood.
However, there are also some limitations to using this compound in lab experiments. For example, its effects may be dose-dependent, and it may not be suitable for use in certain experimental systems. Additionally, further research is needed to fully understand the potential side effects of this compound and its interactions with other drugs or compounds.

Future Directions

There are several future directions for research on 1-[(2S,3R)-2-hydroxynonan-3-yl]imidazole-4-carboxamide. Some of these include:
1. Investigating the potential therapeutic applications of this compound in the treatment of various diseases.
2. Studying the effects of this compound on different cellular signaling pathways.
3. Examining the potential side effects of this compound and its interactions with other drugs or compounds.
4. Developing new synthetic methods for this compound and its derivatives.
Conclusion:
In conclusion, 1-[(2S,3R)-2-hydroxynonan-3-yl]imidazole-4-carboxamide is a valuable compound for scientific research. Its synthesis method is relatively simple, and it has been found to exhibit a range of biochemical and physiological effects. However, further research is needed to fully understand the potential therapeutic applications of this compound and its interactions with other drugs or compounds.

Synthesis Methods

The synthesis of 1-[(2S,3R)-2-hydroxynonan-3-yl]imidazole-4-carboxamide involves the reaction of 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene with (2S,3R)-2-hydroxy-3-nonyl succinic anhydride in the presence of a base such as sodium hydroxide. This reaction results in the formation of the desired product, which can be purified using standard chromatographic techniques.

Scientific Research Applications

1-[(2S,3R)-2-hydroxynonan-3-yl]imidazole-4-carboxamide has been extensively studied for its potential applications in scientific research. This compound has been found to exhibit a range of biochemical and physiological effects, making it a valuable tool for studying various biological processes. Some of the scientific research applications of this compound include:
1. Studying the role of imidazole-4-carboxamide derivatives in cellular signaling pathways.
2. Investigating the effects of this compound on gene expression and protein synthesis.
3. Examining the potential therapeutic applications of this compound in the treatment of various diseases.

properties

CAS RN

130573-54-5

Product Name

1-[(2S,3R)-2-hydroxynonan-3-yl]imidazole-4-carboxamide

Molecular Formula

C13H23N3O2

Molecular Weight

253.34 g/mol

IUPAC Name

1-[(2S,3R)-2-hydroxynonan-3-yl]imidazole-4-carboxamide

InChI

InChI=1S/C13H23N3O2/c1-3-4-5-6-7-12(10(2)17)16-8-11(13(14)18)15-9-16/h8-10,12,17H,3-7H2,1-2H3,(H2,14,18)/t10-,12+/m0/s1

InChI Key

JWHINRCANJWPCL-UHFFFAOYSA-N

Isomeric SMILES

CCCCCC[C@H]([C@H](C)O)N1C=C(N=C1)C(=O)N

SMILES

CCCCCCC(C(C)O)N1C=C(N=C1)C(=O)N

Canonical SMILES

CCCCCCC(C(C)O)N1C=C(N=C1)C(=O)N

synonyms

1-(2-hydroxy-3-nonyl)imidazole-4-carboxamide
1-(2-hydroxy-3-nonyl)imidazole-4-carboxamide oxalate, (2'R,3'S)-isomer
1-(2-hydroxy-3-nonyl)imidazole-4-carboxamide oxalate, (2'S,3'R)-isomer
1-(2-hydroxy-3-nonyl)imidazole-4-carboxamide, (2'R,3'S)-isomer
1-HNIC

Origin of Product

United States

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